molecular formula C17H14N2O3 B2594617 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 66394-50-1

3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2594617
CAS No.: 66394-50-1
M. Wt: 294.31
InChI Key: FSOXMTPAWNDEOH-GDNBJRDFSA-N
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Description

3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.31. The purity is usually 95%.
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Biological Activity

3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, also known as (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, is a compound that belongs to the class of 3,4-dihydroquinoxalin-2-ones. This class of compounds has garnered significant attention due to their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action and relevant research findings.

  • Molecular Formula : C17H14N2O3
  • Molar Mass : 294.3 g/mol
  • CAS Number : 66394-50-1

Antiviral Activity

Research has indicated that derivatives of 3,4-dihydroquinoxalin-2-one exhibit notable antiviral properties. For instance, compounds within this class have been evaluated for their efficacy against HIV. A related compound, GW420867X, demonstrated significant antiviral activity with an IC50 value of 179 µM and an IC90 value of 11 µM against HIV-1 . The structural features that enhance antiviral potency are critical for the development of new therapeutics.

Antibacterial Activity

The antibacterial potential of 3,4-dihydroquinoxalin-2-one derivatives has been extensively studied. A recent study synthesized several derivatives and assessed their antibacterial activities against both Gram-positive and Gram-negative bacteria. The results showed varying degrees of activity across different strains. Notably, one derivative exhibited an inhibition zone of 20 mm against E. coli and 18 mm against Pseudomonas aeruginosa, indicating good antibacterial properties .

CompoundGram-negative BacteriaGram-positive Bacteria
E. coli (mm)S. aureus (mm)
5a1815
5b1918
5i2017

Anti-inflammatory Activity

The anti-inflammatory potential of compounds in this class is also noteworthy. Some studies have reported that certain derivatives act as antagonists to the estrogen receptor (ER), which plays a role in inflammatory processes. For instance, one derivative was shown to inhibit the E2-NFKB pathway with an IC50 value of 118 nM . This suggests that modifications to the quinoxaline structure can yield compounds with significant anti-inflammatory effects.

The mechanisms through which these compounds exert their biological effects often involve interaction with specific molecular targets:

  • NNRTI Action : Compounds like GW420867X function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), disrupting the replication cycle of HIV .
  • Receptor Antagonism : Some derivatives act as antagonists at estrogen receptors or other inflammatory mediators, thereby modulating immune responses .

Case Studies

  • HIV Clinical Trials : GW420867X underwent clinical trials where it was administered to HIV-infected patients. The compound was well tolerated and showed promising antiviral activity when combined with existing therapies .
  • Antibacterial Screening : In a study evaluating various derivatives for antibacterial activity, several were found to be effective against standard bacterial strains, demonstrating the potential for developing new antibiotics from this chemical scaffold .

Properties

IUPAC Name

3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-10,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHIFTFGSDCHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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